molecular formula C15H14INSn B12805667 3-[Iodo(diphenyl)stannyl]propanenitrile CAS No. 6788-69-8

3-[Iodo(diphenyl)stannyl]propanenitrile

Cat. No.: B12805667
CAS No.: 6788-69-8
M. Wt: 453.89 g/mol
InChI Key: UUPZVYKTUTVCIY-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 227351 typically involves the reaction of diphenylstannane with iodine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ph}_2\text{SnH}_2 + \text{I}_2 + \text{CH}_2\text{CHCN} \rightarrow \text{Ph}_2\text{SnI}(\text{CH}_2\text{CH}_2\text{CN}) ]

Industrial Production Methods: Industrial production of NSC 227351 may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: NSC 227351 can undergo various chemical reactions, including:

    Oxidation: The tin center can be oxidized to higher oxidation states.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or phosphines.

Major Products Formed:

    Oxidation: Formation of organotin oxides.

    Reduction: Formation of 3-(aminodiphenylstannyl)propanenitrile.

    Substitution: Formation of various substituted organotin compounds.

Scientific Research Applications

NSC 227351 has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of materials with unique properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of NSC 227351 involves its interaction with biological molecules. The iodine and tin atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

  • 3-(Bromodiphenylstannyl)propanenitrile
  • 3-(Chlorodiphenylstannyl)propanenitrile
  • 3-(Fluorodiphenylstannyl)propanenitrile

Comparison: NSC 227351 is unique due to the presence of the iodine atom, which can confer different reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and different electronic properties can influence the compound’s interaction with biological targets and its overall stability.

Properties

CAS No.

6788-69-8

Molecular Formula

C15H14INSn

Molecular Weight

453.89 g/mol

IUPAC Name

3-[iodo(diphenyl)stannyl]propanenitrile

InChI

InChI=1S/2C6H5.C3H4N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3-4;;/h2*1-5H;1-2H2;1H;/q;;;;+1/p-1

InChI Key

UUPZVYKTUTVCIY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCC#N)(C2=CC=CC=C2)I

Origin of Product

United States

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